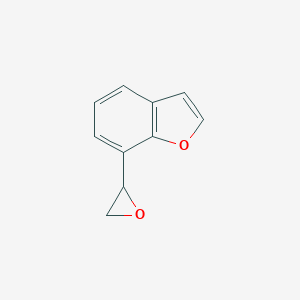

7-(Oxiran-2-yl)benzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(oxiran-2-yl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-4-5-11-10(7)8(3-1)9-6-12-9/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNILXSHYEVKFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC3=C2OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-(Oxiran-2-yl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Heterocycle

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Its fusion of a benzene ring with a furan ring creates a privileged structure, offering a versatile platform for the design and synthesis of novel drug candidates. This guide focuses on a specific, yet highly promising derivative: 7-(Oxiran-2-yl)benzofuran. The incorporation of a reactive oxirane (epoxide) ring at the 7-position introduces a key functional group for covalent modification and further synthetic elaboration, making it a molecule of significant interest for drug discovery and development.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, stability, and key molecular characteristics. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Molecular Identity and Core Physicochemical Characteristics

This compound, also known by its CAS number 106619-08-3, is a heterocyclic compound with the molecular formula C₁₀H₈O₂.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Weight | 160.17 g/mol | Calculated |

| Molecular Formula | C₁₀H₈O₂ | --- |

| CAS Number | 106619-08-3 | --- |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Based on similar benzofuran derivatives |

| Melting Point | Not experimentally determined | --- |

| Boiling Point | Not experimentally determined | --- |

| Solubility | Predicted to be soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO). Limited solubility in water is expected. | Based on structural analysis |

dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "O1" [label="O"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "O2" [label="O"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "H8" [label="H"];

} Figure 1: Chemical structure of this compound.

Synthesis of this compound: A Proposed Pathway

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 2: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 7-Vinylbenzofuran

The introduction of a vinyl group at the 7-position of the benzofuran ring is a crucial first step. A common and effective method for this transformation is a palladium-catalyzed cross-coupling reaction, such as a Stille coupling.

Experimental Protocol (Proposed):

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromobenzofuran (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like anhydrous toluene.

-

Reagent Addition: Add vinyltributyltin (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-vinylbenzofuran.

Step 2: Epoxidation of 7-Vinylbenzofuran

The epoxidation of the newly installed vinyl group is the final step to yield the target compound. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable reagent for this transformation.[4]

Experimental Protocol (Proposed):

-

Reaction Setup: Dissolve 7-vinylbenzofuran (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask at 0 °C (ice bath).

-

Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy excess peroxide. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, a prediction of the key spectroscopic features can be made based on the known spectra of benzofuran and related epoxides.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran core and the protons of the oxirane ring.

-

Aromatic Region (δ 7.0-8.0 ppm): The protons on the benzofuran ring system will appear in this region, with their specific chemical shifts and coupling patterns determined by their positions.

-

Oxirane Protons (δ 2.5-4.0 ppm): The three protons on the epoxide ring will likely appear as a set of multiplets in this region, characteristic of a three-membered ring system.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-160 ppm): The eight carbons of the benzofuran core will resonate in this region.

-

Oxirane Carbons (δ 40-60 ppm): The two carbons of the epoxide ring are expected to appear in this upfield region.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O-C stretching (ether and epoxide): ~1000-1300 cm⁻¹ (asymmetric and symmetric stretches)

-

Epoxide ring vibrations: Characteristic bands around 800-950 cm⁻¹ and 1250 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 160.17. Fragmentation patterns would likely involve the loss of fragments from the oxirane ring, such as CHO, and cleavage of the benzofuran ring.

Lipophilicity (logP) and its Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most direct method for determining logP.[1][6]

Experimental Protocol: [1]

-

Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and buffer phases.

-

Equilibration: Shake the vessel for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in octanol] / [Concentration in buffer]).

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 3: Workflow for logP determination by the shake-flask method.

HPLC-Based Method for logP Determination

An alternative, and often faster, method for estimating logP is through reversed-phase HPLC.[3][7][8] This method relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Experimental Protocol:

-

Calibration: Prepare a series of standard compounds with known logP values.

-

Chromatography: Inject each standard onto a reversed-phase HPLC column (e.g., C18) and determine its retention time (t_R) and the column dead time (t_0). Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.

-

Calibration Curve: Plot log(k) versus the known logP values for the standards to generate a calibration curve.

-

Sample Analysis: Inject the this compound sample under the same chromatographic conditions and determine its capacity factor.

-

logP Estimation: Use the calibration curve to determine the logP of the sample from its log(k) value.

Stability Profile: Considerations for an Epoxide-Containing Molecule

The presence of the strained oxirane ring makes this compound susceptible to degradation under certain conditions. Understanding its stability is crucial for its handling, storage, and application in drug development.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[9][10][11]

Experimental Protocol:

-

Stress Conditions: Subject solutions of this compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heating the solid or a solution at a high temperature (e.g., 60-80 °C).

-

Photostability: Exposure to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.

-

Characterization: If significant degradation is observed, the degradation products should be characterized using techniques like LC-MS to elucidate their structures.

Accelerated Stability Studies

Accelerated stability studies are performed to predict the long-term stability and shelf-life of the compound.

Experimental Protocol:

-

Storage Conditions: Store samples of this compound under accelerated conditions, typically at elevated temperature and humidity (e.g., 40 °C / 75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating HPLC method.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 4: Overview of stability testing for this compound.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its physicochemical properties, particularly the reactive epoxide moiety, offer numerous opportunities for the development of covalent inhibitors and the exploration of new chemical space. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed protocols for its characterization. Further experimental validation of the predicted properties and the proposed synthetic route will be crucial for unlocking the full potential of this intriguing molecule in the field of drug discovery.

References

-

Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

International Journal of Pharmaceutics. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. [Link]

-

ResearchGate. (n.d.). Chromatographic Approaches for Measuring Log P. [Link]

-

PubMed Central. (n.d.). A High-Throughput Method for Lipophilicity Measurement. [Link]

-

Starkey, L. S. (n.d.). NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Previous reports for the synthesis of 7-substituted benzofuran. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Royal Society of Chemistry. (n.d.). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Molecules. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Master Organic Chemistry. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?[Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

International Journal of Scientific Research in Science and Technology. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

ACS Publications. (2014). Synthesis of 2-Vinylbenzofurans via the Copper-Catalyzed Multicomponent Reactions Involving an Oxa-Michael/Arylation/Vinylation Cascade. [Link]

-

Springer. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table. [Link]

-

PubChem. (n.d.). Benzofuran. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

PubChem. (n.d.). 2,3-Dimethyl-7-(oxiran-2-yl)-1-benzofuran. [Link]

-

PubMed. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. [Link]

-

YouTube. (2021). mCPBA Epoxidation. [Link]

-

ChemSynthesis. (n.d.). 1-benzofuran-2-ylacetonitrile. [Link]

-

ResearchGate. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

-

The Good Scents Company. (n.d.). 1-benzofuran. [Link]

Sources

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. onyxipca.com [onyxipca.com]

A Technical Guide to 7-(Oxiran-2-yl)benzofuran: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive overview of 7-(Oxiran-2-yl)benzofuran, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of public data on this specific isomer, this document focuses on a proposed synthetic pathway, predicted spectral data based on analogous structures, and the potential utility of this molecule in drug discovery.

Introduction and Significance

Benzofuran derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules. Their versatile biological activities, including antifungal, antibacterial, and antitumor properties, have made them a focal point in drug discovery. The incorporation of an oxirane (epoxide) ring, a highly reactive three-membered heterocycle, into the benzofuran scaffold at the 7-position introduces a potent electrophilic site. This functional group can readily react with various nucleophiles, such as amino acid residues in proteins, making it a valuable warhead for targeted covalent inhibitors.

The specific compound, this compound, is of particular interest due to the strategic placement of the reactive epoxide group. This guide will detail a plausible synthetic route, predict its spectral characteristics for identification, and discuss its potential as a building block in the development of novel therapeutics.

Physicochemical Properties and Identification

While a specific CAS number for this compound is not readily found in major chemical databases, its properties can be inferred from its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Likely a colorless oil or a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. |

Proposed Synthesis

A reliable method for the synthesis of this compound involves a two-step process starting from the commercially available salicylaldehyde. The first step is the formation of the benzofuran ring system, followed by the introduction of the oxirane moiety.

Synthesis of Benzofuran-7-carbaldehyde

The precursor, benzofuran-7-carbaldehyde, can be synthesized from 2-hydroxybenzaldehyde (salicylaldehyde) and chloroacetaldehyde in the presence of a base, such as potassium carbonate.

Epoxidation to form this compound

The transformation of the aldehyde to the epoxide can be achieved via the Corey-Chaykovsky reaction. This involves the reaction of benzofuran-7-carbaldehyde with trimethylsulfonium iodide and a strong base like sodium hydride to generate the reactive sulfur ylide, which then converts the aldehyde to the desired epoxide.

Experimental Protocol

Step 1: Synthesis of Benzofuran-7-carbaldehyde

-

To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (2.5 eq).

-

Slowly add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water) to the mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain benzofuran-7-carbaldehyde.

Step 2: Synthesis of this compound

-

Suspend trimethylsulfonium iodide (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium hydride (1.2 eq, as a 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to form the sulfur ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of benzofuran-7-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the final product by column chromatography.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Predicted Spectral Data

The following spectral data are predicted for this compound based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 1H | H-4 (Benzofuran) |

| ~7.5-7.6 | d | 1H | H-6 (Benzofuran) |

| ~7.2-7.3 | t | 1H | H-5 (Benzofuran) |

| ~6.8-6.9 | d | 1H | H-2 (Benzofuran) |

| ~7.7-7.8 | d | 1H | H-3 (Benzofuran) |

| ~4.0-4.1 | dd | 1H | Oxirane CH |

| ~3.2-3.3 | dd | 1H | Oxirane CH₂ |

| ~2.8-2.9 | dd | 1H | Oxirane CH₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-7a (Benzofuran) |

| ~145 | C-2 (Benzofuran) |

| ~128 | C-3a (Benzofuran) |

| ~125 | C-6 (Benzofuran) |

| ~123 | C-5 (Benzofuran) |

| ~121 | C-4 (Benzofuran) |

| ~111 | C-7 (Benzofuran) |

| ~106 | C-3 (Benzofuran) |

| ~52 | Oxirane CH |

| ~47 | Oxirane CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050-3000 | C-H stretch (aromatic and oxirane) |

| ~1600, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O-C stretch (benzofuran ether) |

| ~1260, 950-810 | C-O stretch (oxirane, ring breathing) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 160 | [M]⁺ (Molecular ion) |

| 131 | [M - CHO]⁺ |

| 117 | [M - C₂H₃O]⁺ |

| 102 | [C₇H₆O]⁺ |

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of targeted covalent inhibitors. The epoxide moiety can form a stable covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) in the binding site of a target protein. This can lead to irreversible inhibition, which offers several advantages, including prolonged duration of action and increased potency.

Logical Workflow for Covalent Inhibitor Development

Caption: Drug development workflow using this compound.

Conclusion

While this compound is not a widely documented compound, its synthesis is feasible through established organic chemistry reactions. Its unique combination of a biologically active benzofuran core and a reactive epoxide warhead makes it a highly attractive scaffold for the development of novel covalent inhibitors. The predicted spectral data provided in this guide should aid in its identification and characterization in future research endeavors. Further investigation into its synthesis and biological evaluation is warranted to fully explore its therapeutic potential.

References

This section is currently unavailable.

A Technical Guide to the Discovery, Isolation, and Characterization of Novel Benzofuran Derivatives

Foreword: The Enduring Relevance of the Benzofuran Scaffold

The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, stands as a privileged structure in medicinal chemistry and natural product discovery.[1][2] Its derivatives are ubiquitous in nature, particularly within the plant kingdom, and form the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The inherent versatility and biological significance of this scaffold have made it a focal point for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the methodologies employed to discover, isolate, and structurally elucidate novel benzofuran derivatives, blending established protocols with field-proven insights to empower the next generation of therapeutic innovation.

Section 1: Strategies for the Discovery of Novel Benzofurans

The discovery of new chemical entities is a bifurcated path, drawing from the rich chemical diversity of the natural world and the ingenuity of synthetic chemistry. Both approaches offer unique advantages in the quest for novel benzofuran derivatives.

Bio-prospecting: Isolation from Natural Sources

Nature is the most prolific chemist, having synthesized a vast library of complex molecules over millennia. Benzofuran derivatives are abundant secondary metabolites in various plant families, where they often play a role in defense mechanisms.[5][6]

Rationale for Natural Product Exploration: The structural complexity of naturally occurring benzofurans often provides novel pharmacophores that are challenging to conceive through purely synthetic means. These compounds have already been optimized by evolution for biological activity, making them excellent starting points for drug discovery.

Table 1: Prominent Natural Sources of Benzofuran Compounds

| Plant Family | Genus/Species Example | Notable Benzofuran Derivative(s) |

|---|---|---|

| Moraceae | Morus alba (White Mulberry) | Moracin C, Mulberroside F |

| Fabaceae | Psoralea corylifolia | Bakuchiol, Psoralen |

| Asteraceae | Eupatorium buniifolium | Euparin |

| Rutaceae | Various | Xanthotoxin, Bergapten |

Data compiled from multiple sources.[5][6][7]

The initial workflow for natural product discovery involves a systematic process of extraction and fractionation, guided by bioassays to identify active components.

Caption: Workflow for the discovery and isolation of benzofurans from natural sources.

Rational Design: Synthetic Approaches

While nature provides inspiration, synthesis provides limitless possibilities. Modern synthetic organic chemistry offers powerful tools to construct the benzofuran nucleus and introduce a diverse array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).[8][9]

Causality in Synthetic Route Selection: The choice of synthetic strategy is dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and atom economy. Palladium-catalyzed cross-coupling reactions, for instance, are favored for their high efficiency and broad applicability in forming C-C and C-heteroatom bonds, which are crucial for derivatization.[1]

Key Synthetic Methodologies:

-

Palladium-Catalyzed Reactions: Techniques like Suzuki-Miyaura and Sonogashira couplings are instrumental for arylating the benzofuran core.[1]

-

Intramolecular Cyclizations: Tandem or domino reactions that form the furan ring in one pot from substituted phenols and alkynes are highly efficient.[10]

-

Multi-component Reactions: These reactions combine three or more starting materials in a single step, rapidly building molecular complexity.

Caption: A generalized palladium-catalyzed synthetic route to substituted benzofurans.

Section 2: Core Protocols for Isolation and Purification

The successful isolation of a novel benzofuran derivative hinges on a systematic and well-executed purification strategy. The process is a funnel, starting with a complex mixture and ending with a single, highly pure chemical entity.

Protocol: Maceration Extraction of Plant Material

This protocol describes a standard method for obtaining a crude extract from a dried plant source.

Self-Validation: The efficacy of the extraction is validated by evaporating the solvent from a small aliquot to confirm the presence of dissolved solids and by performing a preliminary Thin-Layer Chromatography (TLC) analysis to visualize the complexity of the extract.

Methodology:

-

Preparation: Weigh 100 g of dried, powdered plant material (e.g., Morus alba root bark) and place it into a 2 L Erlenmeyer flask.

-

Solvent Addition: Add 1 L of 95% ethanol to the flask. The choice of ethanol provides a good balance of polarity to extract a wide range of semi-polar compounds, including many benzofurans.

-

Maceration: Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation. This allows sufficient time for the solvent to penetrate the plant matrix and dissolve the target metabolites.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the ethanolic extract. Wash the residue with an additional 200 mL of 95% ethanol to ensure complete recovery.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C. This gentle heating prevents the thermal degradation of sensitive compounds.

-

Drying: Transfer the resulting concentrated residue to a pre-weighed vial and dry it completely under a high vacuum to yield the crude extract. Record the final weight to calculate the extraction yield.

Protocol: Purification by Silica Gel Column Chromatography

Column chromatography is the workhorse of purification in natural product chemistry, separating compounds based on their differential adsorption to a stationary phase.[11]

Causality in Method Design: Silica gel, a polar stationary phase, is used. A solvent gradient, starting with a non-polar eluent and gradually increasing in polarity, is employed to first elute non-polar impurities, followed by the compounds of interest, and finally the highly polar substances.[11] This systematic approach ensures a robust separation. The progress is monitored by TLC, a critical self-validating step.

Methodology:

-

TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude extract on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system provides good separation with the target compound having an Rf value of ~0.3.

-

Column Packing: Prepare a slurry of silica gel (typically a 30:1 to 50:1 ratio of silica to crude extract by weight) in 100% hexane.[11] Carefully pour the slurry into a glass column, allowing it to pack uniformly without air bubbles.

-

Sample Loading: Dissolve the crude extract (e.g., 1 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (2-3 g). After drying, carefully layer the powdered sample onto the top of the packed column.

-

Elution: Begin elution with 100% hexane. Collect fractions (e.g., 10-20 mL each) and systematically increase the polarity of the eluent by gradually adding ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).

-

Fraction Monitoring: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, develop in the appropriate solvent system, and visualize under UV light (254 nm and 366 nm) and/or by staining.

-

Pooling and Concentration: Combine the fractions that contain the pure target compound, as determined by TLC. Concentrate the pooled fractions under reduced pressure to yield the purified benzofuran derivative.

Table 2: Comparison of Chromatographic Techniques for Benzofuran Purification

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best For |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (Polar) | Non-polar to polar gradient (e.g., Hexane/EtOAc) | Adsorption | Initial, large-scale purification of crude extracts.[11] |

| Reversed-Phase HPLC | C18 (Non-polar) | Polar (e.g., Acetonitrile/Water) | Partitioning | High-resolution final purification of semi-pure fractions.[12] |

| Counter-Current Chromatography (CCC) | Liquid (No solid support) | Biphasic liquid system (e.g., n-hexane/toluene/acetonitrile) | Partitioning | Separation of polar or unstable compounds, avoids irreversible adsorption.[12] |

Section 3: Structural Elucidation of Novel Derivatives

Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that provide complementary pieces of the structural puzzle.[13][14]

Caption: Logical workflow for the structural elucidation of an unknown compound.

Key Analytical Techniques:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through high-resolution MS (HRMS), its elemental formula.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure determination. ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments (like COSY, HSQC, and HMBC) establish the connectivity between atoms.[13]

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyls, hydroxyls) based on their vibrational frequencies.[16][17]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated π-systems and chromophores within the molecule.[18]

Table 3: Key Spectroscopic Data for Benzofuran Core Structure Elucidation

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.0 ppm).[15] | Protons on the fused benzene and furan rings. |

| ¹³C NMR | Signals in the aromatic region (δ 100-160 ppm).[10] | Carbon atoms of the benzofuran scaffold. |

| HRMS | Accurate mass measurement. | Determination of the precise elemental formula (e.g., C₈H₆O).[15] |

| FT-IR | Peaks around 1600 cm⁻¹ and 1100-1200 cm⁻¹. | C=C aromatic stretching and C-O-C ether stretching, respectively. |

| UV-Vis | Absorption maxima typically around 245, 275, and 285 nm.[18] | Characteristic absorbance of the benzofuran chromophore. |

Conclusion and Future Outlook

The discovery and isolation of novel benzofuran derivatives remain a vibrant and critical area of research. The integration of high-throughput screening of natural extracts with advanced synthetic strategies and powerful analytical techniques continues to yield promising lead compounds for drug development. As our understanding of disease pathways deepens, the ability to rationally design or discover benzofurans that can precisely modulate these pathways will be paramount. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting field, ultimately translating the chemical potential of the benzofuran scaffold into tangible therapeutic benefits.

References

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.

- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.

- Mini Review on Important Biological Properties of Benzofuran Derivatives.

- The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. BenchChem.

- The Pharmacological Promise of Novel Benzofuran Deriv

- Natural source, bioactivity and synthesis of benzofuran deriv

- Study of Benzofuran Derivatives and their Biological Significance. IJSDR.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- Technical Support Center: Spectroscopic Analysis of Benzofurans. BenchChem.

- The Benzofuran Scaffold: A Technical Guide to its Natural Occurrence and Isol

- Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.

- Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the tre

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran. BenchChem.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.

- Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.

- Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for...

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Total synthesis of natural products containing benzofuran rings. RSC Publishing.

- Synthesis, liquid chromatographic fractionation and partial characterization of polybromin

- Total synthesis of natural products containing benzofuran rings. RSC Publishing.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of 7-(Oxiran-2-yl)benzofuran

Introduction: The Challenge of Heterocyclic Stability in Drug Development

7-(Oxiran-2-yl)benzofuran is a heterocyclic compound featuring a fused benzofuran ring system and a reactive oxirane (epoxide) moiety. Molecules incorporating these scaffolds are of significant interest in medicinal chemistry and materials science due to the wide range of biological activities associated with benzofuran derivatives and the synthetic versatility of the epoxide ring.[1][2] Benzofurans are found in numerous natural products and synthetic compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The epoxide group, a strained three-membered ring, serves as a potent electrophile, making it a key intermediate for introducing diverse functionalities through ring-opening reactions.[4][5]

However, the very features that make this molecule synthetically valuable also render it susceptible to degradation. The inherent reactivity of the epoxide ring, combined with the electronic nature of the benzofuran system, creates a stability profile that must be thoroughly characterized for any application in drug development or manufacturing. Understanding the degradation pathways is not merely an academic exercise; it is a regulatory imperative and a cornerstone of ensuring product safety, efficacy, and shelf-life.[6][7]

This guide provides a comprehensive analysis of the stability profile of this compound. We will delve into the principal degradation pathways—hydrolytic, oxidative, photolytic, and thermal—grounded in the fundamental reactivity of its constituent functional groups. Furthermore, this document outlines a robust experimental framework for conducting forced degradation studies, enabling researchers to proactively identify potential degradants and develop stability-indicating analytical methods, a critical requirement of regulatory bodies like the ICH and FDA.[8][9]

Section 1: Chemical Profile and Inherent Instabilities

The stability of this compound is dictated by the interplay between its two core structural features: the aromatic benzofuran ring and the aliphatic epoxide ring.

-

The Benzofuran Moiety: This fused ring system is generally stable but possesses sites susceptible to electrophilic attack and oxidation. The furan ring component can undergo reactions that compromise its aromaticity, such as oxidative cleavage or photochemical dimerization.[10][11] While resistant to aqueous alkali, the benzofuran ring can slowly polymerize, a process accelerated by heat and acidic conditions.[12]

-

The Oxirane (Epoxide) Moiety: This is the molecule's most significant liability from a stability perspective. The high ring strain of the three-membered ether makes it an excellent electrophile, highly susceptible to nucleophilic attack.[5] This reactivity is the primary driver for hydrolytic degradation and can be readily initiated by water, acids, bases, or other nucleophiles present in a formulation or as impurities.

The key to understanding the molecule's degradation is recognizing that the epoxide ring will be the principal site of initial degradation under most conditions, particularly hydrolytic and certain oxidative stresses.

Section 2: Major Degradation Pathways

Based on the molecule's structure, four primary degradation pathways can be anticipated. These pathways are consistent with the stress conditions mandated by ICH guidelines for forced degradation studies.[9][13]

Hydrolytic Degradation: The Vulnerable Epoxide Ring

Hydrolysis is the most probable degradation pathway for this compound due to the high reactivity of the epoxide ring with water.[5] This reaction leads to the formation of a diol, specifically 1-(benzofuran-7-yl)ethane-1,2-diol. The rate and mechanism of this ring-opening are highly dependent on pH.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, forming a highly reactive intermediate. This protonation significantly weakens the C-O bonds and makes the epoxide carbon atoms more electrophilic. Water, acting as a nucleophile, can then attack one of the carbons. The attack generally follows a regioselectivity pattern favoring the formation of a more stable carbocation-like transition state.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (a strong nucleophile) directly attacks one of the epoxide carbons via an SN2 mechanism. This attack typically occurs at the less sterically hindered carbon atom, leading to the ring opening.

The resulting diol is significantly more polar than the parent compound and can be easily separated and quantified using reverse-phase HPLC.

Caption: Primary hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative stress represents another significant threat to the molecule's integrity. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[6] Oxidation can occur at multiple sites.

-

Oxidation of the Benzofuran Ring: The electron-rich furan portion of the benzofuran system can be susceptible to oxidative cleavage, potentially leading to more complex degradation products. Biomimetic oxidation studies on benzofurans have shown that the reaction can be directed to either the furan or benzene ring, producing various multifunctional derivatives.[14]

-

Oxidation of the Epoxide Ring: While the epoxide is already an oxidized species, further reactions can occur, particularly radical-based oxidation, which can lead to ring opening and the formation of aldehydes, ketones, or carboxylic acids. The degradation of epoxy networks often proceeds via auto-oxidative sequences.[15][16]

Identifying the exact structure of oxidative degradants requires advanced analytical techniques such as LC-MS/MS.

Caption: Potential oxidative degradation pathways under stress conditions.

Photolytic Degradation

Benzofuran derivatives are known to be photosensitive. Exposure to light, particularly UV radiation, can induce several degradation reactions.

-

Photodimerization: Benzofuran can undergo photochemical reactions to form cross-dimers.[11] This could lead to the formation of higher molecular weight impurities.

-

Photoisomerization: Some isobenzofuran derivatives have been shown to undergo photovalence isomerization upon irradiation.[17]

-

Photooxidation: In the presence of oxygen, UV light can generate reactive oxygen species that accelerate oxidative degradation pathways, a process known as photobleaching in some benzofuran systems.[18]

Photostability studies should be conducted according to ICH Q1B guidelines, using controlled light sources to assess the potential for degradation upon exposure.

Thermal Degradation

Elevated temperatures can provide the necessary activation energy to initiate degradation. For this compound, the primary concern is the potential for polymerization.

-

Polymerization: Both the benzofuran and epoxide moieties can undergo polymerization at elevated temperatures.[12] For the epoxide, this can be initiated by trace acidic or basic impurities, leading to the formation of polyethers. This results in a loss of the active molecule and the formation of high molecular weight polymeric impurities.

-

Decomposition: At very high temperatures, the molecule will undergo pyrolytic decomposition, breaking down into smaller fragments. Thermal degradation studies on benzofuran derivatives typically show decomposition occurring at temperatures well above ambient conditions.[19]

Section 3: Experimental Design for Stability Assessment

A forced degradation study is essential to experimentally confirm these theoretical pathways, identify critical degradants, and develop a stability-indicating analytical method.[6][7]

Objectives of the Forced Degradation Study

-

To identify the likely degradation products under stress conditions (hydrolysis, oxidation, photolysis, heat).

-

To elucidate the degradation pathways of the molecule.

-

To demonstrate the specificity and suitability of the chosen analytical method (e.g., HPLC) to separate and quantify the parent molecule from all significant degradants.

-

To inform decisions on formulation, packaging, and storage conditions.[13]

Experimental Protocols for Forced Degradation

The goal of these studies is to achieve a target degradation of 5-20% of the parent compound.[9] This ensures that degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent drug.

| Stress Condition | Reagents and Conditions | Rationale & Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C | To induce acid-catalyzed epoxide ring-opening. The primary expected degradant is 1-(benzofuran-7-yl)ethane-1,2-diol. |

| Base Hydrolysis | 0.1 M NaOH at 60°C | To induce base-catalyzed epoxide ring-opening. The primary expected degradant is 1-(benzofuran-7-yl)ethane-1,2-diol. |

| Oxidation | 3% H₂O₂ at Room Temp | To simulate oxidative stress. Expected outcomes include a complex mixture of ring-opened and ring-cleavage products.[6] |

| Thermal Degradation | Solid state at 80°C | To assess thermal stability. Potential for polymerization or decomposition. |

| Photostability | ICH Q1B compliant light exposure (Overall illumination ≥ 1.2 million lux hours; UV-A energy ≥ 200 watt hours/m²) | To assess light sensitivity. Potential for photodimerization, isomerization, or photooxidation.[11][18] |

Analytical Workflow and Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL in a suitable solvent like acetonitrile/water).

-

Stress Application: Expose the solutions to the five stress conditions outlined in the table above. Include a control sample (unstressed) for comparison.

-

Time Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

HPLC Analysis: Analyze all samples using a developed HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

-

Data Evaluation:

-

Specificity: Demonstrate that the peaks for the parent drug and degradants are well-resolved.

-

Peak Purity: Use a Photodiode Array (PDA) detector to confirm the spectral homogeneity of the parent peak in the presence of degradants.

-

Mass Balance: Account for the total drug-related material (parent + degradants). A good mass balance (95-105%) provides confidence that all major degradants are being detected.

-

-

Degradant Identification: For significant unknown impurities, use LC-MS/MS to determine their molecular weights and fragmentation patterns to elucidate their structures.

Section 4: Summary and Recommendations

The stability of this compound is fundamentally limited by the high reactivity of its epoxide ring.

-

Primary Degradation Pathway: Hydrolysis leading to the formation of 1-(benzofuran-7-yl)ethane-1,2-diol is the most significant and predictable degradation route. This reaction is accelerated by both acidic and basic conditions.

-

Secondary Pathways: The molecule is also susceptible to oxidative, photolytic, and thermal degradation, which can lead to a more complex profile of degradants, including products of benzofuran ring cleavage and polymerization.

-

Handling and Storage Recommendations: To ensure stability, this compound should be protected from:

-

Moisture: Store in a tightly sealed container with a desiccant.

-

pH Extremes: Avoid contact with strong acids and bases. Buffering may be required in solution formulations.

-

Light: Store in amber vials or light-resistant packaging.

-

High Temperatures: Store under refrigerated or controlled room temperature conditions.

-

A thorough forced degradation study is not optional but mandatory for any project involving this compound. The insights gained are crucial for developing robust formulations, establishing appropriate storage conditions, and ensuring the safety and quality of the final product.

References

- Zhang, Y., et al. (2018). A mild and efficient oxidative degradation system of epoxy thermosets: full recovery and degradation mechanism. Green Chemistry (RSC Publishing).

- Musto, P., et al. (2002). Photo-Oxidation of High Performance Epoxy Networks: Correlation between the Molecular Mechanisms of Degradation and the Viscoelastic and Mechanical Response. Macromolecules (ACS Publications).

- Vahabi, H., et al. (2020). Examining the early stages of thermal oxidative degradation in epoxy-amine resins. The University of Manchester Repository.

- Musto, P. (2003). Oxidation of Epoxies: Chemical Mechanisms and Their Effect on Macromolecular Mobility and Physical Properties. ResearchGate.

- Ma, B., et al. (2015). Identification of Epoxide-Derived Metabolite(s) of Benzbromarone. PubMed.

- Hauser, K., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

- National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Summary for CID 9223.

- Ferreira, F., et al. (2017). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.

- Wikipedia contributors. (2024). Epoxide. Wikipedia.

- Kumar, V. (2016). Forced Degradation Studies. MedCrave online.

- Ruan, J., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.

- Tobisu, M., & Chatani, N. (2015). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Beilstein Journal of Organic Chemistry.

- Al-Hourani, B. J. (2014). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. ResearchGate.

- ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

- Fowler, G. J., & Devonshire, R. (1992). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Journal of Photochemistry and Photobiology B: Biology.

- Al-Jalal, N. A. (1989). Photochemical dimerization of benzofuran derivatives. Journal of the Chemical Society, Chemical Communications (RSC Publishing).

- Miki, S., Yoshida, M., & Yoshida, Z. (1992). A Novel Isobenzofuran Derivative Undergoing Photovalence Isomerization. ChemInform.

- Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- Sarsam, S. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. IJSDR.

- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP.world.

- Li, Y., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances (RSC Publishing).

- B. Neves, M. G., et al. (2015). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. ResearchGate.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. mdpi.com [mdpi.com]

- 5. Epoxide - Wikipedia [en.wikipedia.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onyxipca.com [onyxipca.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. Photochemical dimerization of benzofuran derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 17. sci-hub.se [sci-hub.se]

- 18. Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 7-(Oxiran-2-yl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Oxiran-2-yl)benzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the combined functionalities of the benzofuran core and the reactive epoxide ring.[1][2][3] The precise and unambiguous structural elucidation of this molecule is paramount for its application in drug design and synthesis. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of this compound. By integrating established principles with practical insights, this document serves as a vital resource for researchers engaged in the synthesis and characterization of novel benzofuran derivatives.

Introduction: The Structural Significance of this compound

The benzofuran moiety is a prevalent scaffold in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1][3] The addition of an oxirane (epoxide) ring at the 7-position introduces a site of high reactivity, making it a valuable intermediate for further chemical transformations and the development of novel therapeutics.[2][4] Accurate characterization of this molecule is the foundation upon which its potential applications are built. This guide will systematically dissect the spectroscopic data to provide a clear and complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzofuran ring and the aliphatic protons of the epoxide ring.

Expected Chemical Shifts and Coupling Patterns:

-

Benzofuran Protons (Aromatic Region): The protons on the benzofuran ring will appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling constants will be influenced by the substitution pattern.

-

Oxirane Protons (Aliphatic Region): The protons on the three-membered epoxide ring are expected to resonate in the upfield region, generally between δ 2.5 and 4.0 ppm.[5] The diastereotopic nature of the methylene protons on the epoxide can lead to complex splitting patterns.[5]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (furan) | ~7.6 | d | ~2.0 |

| H-3 (furan) | ~6.7 | d | ~2.0 |

| H-4 (benzene) | ~7.5 | d | ~8.0 |

| H-5 (benzene) | ~7.2 | t | ~8.0 |

| H-6 (benzene) | ~7.3 | d | ~8.0 |

| H-1' (oxirane CH) | ~4.0 | dd | ~2.5, 4.0 |

| H-2'a (oxirane CH₂) | ~3.0 | dd | ~4.0, 5.5 |

| H-2'b (oxirane CH₂) | ~2.8 | dd | ~2.5, 5.5 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers insights into their hybridization and chemical environment.

Expected Chemical Shifts:

-

Benzofuran Carbons: The aromatic and furanoid carbons of the benzofuran system will resonate in the downfield region (δ 100-160 ppm).[6][7]

-

Oxirane Carbons: The carbons of the strained epoxide ring will appear at a higher field compared to typical ethers, generally in the range of δ 40-60 ppm.[5][8][9]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (furan) | ~145 |

| C-3 (furan) | ~107 |

| C-3a (bridgehead) | ~128 |

| C-4 (benzene) | ~122 |

| C-5 (benzene) | ~124 |

| C-6 (benzene) | ~121 |

| C-7 (benzene) | ~130 |

| C-7a (bridgehead) | ~155 |

| C-1' (oxirane CH) | ~52 |

| C-2' (oxirane CH₂) | ~45 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational modes are associated with the aromatic ring, the ether linkage, and the epoxide ring.

Characteristic IR Absorptions:

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretch (Benzofuran): Strong absorptions in the 1250-1000 cm⁻¹ range.[8]

-

Epoxide Ring Vibrations:

Table 3: Key IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1610-1580, 1500-1450 |

| Benzofuran C-O-C | Stretch | ~1250 |

| Epoxide C-O-C | Asymmetric Stretch | 950-810 |

| Epoxide Ring | Symmetric Breathing | ~1250 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or solid compound can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared for solid samples.

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺•): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of this compound (C₁₀H₈O₂), which is approximately 160.05 g/mol .

-

Fragmentation Pattern: The fragmentation of benzofuran derivatives can be complex.[11][12][13] Key fragmentation pathways for this compound may involve:

-

Loss of CO from the furan ring.

-

Cleavage of the epoxide ring.

-

Rearrangements involving the aromatic system.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the full scan mass spectrum.

-

Tandem MS (MS/MS): To probe fragmentation pathways, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a self-consistent and unambiguous structural assignment.

Workflow for Structural Elucidation:

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H and ¹³C NMR, IR, and MS data, provides a robust and reliable method for its structural elucidation. The detailed protocols and expected spectral data presented in this guide offer a practical framework for researchers in the field of synthetic and medicinal chemistry. By following these methodologies, scientists can confidently characterize this and other related benzofuran derivatives, paving the way for their further development and application.

References

-

Oregon State University. (n.d.). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

- Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles.

-

Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0301383). Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0250926). Retrieved from [Link]

- Butin, A., et al. (1999). Furyl(aryl)alkanes and Their Derivatives. 19*. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening.

-

Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

- Lee, K., et al. (n.d.). Epoxide Formation on the Aromatic B Ring of Flavanone by Biphenyl Dioxygenase of Pseudomonas pseudoalcaligenes KF707. PMC - NIH.

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2H-chromen-5-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethyl-7-(oxiran-2-yl)-1-benzofuran. Retrieved from [Link]

- Dias, H. J., et al. (2017).

- A Review: An Insight on Synthesis of Benzofuran. (n.d.). ijcrt.org.

- Reactivity of Benzofuran Derivatives. (2014).

- Dias, H. J., et al. (2019).

- Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. cuestfisioterapia.com.

-

NIST. (n.d.). Benzofuran. Retrieved from [Link]

- Wang, C., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.

-

NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran. Retrieved from [Link]

- Zheng, Q., et al. (n.d.). Anti-inflammatory Benzofurans from the Heartwood of Dalbergia cochinchinensis Pierre ex Laness. acgpubs.org.

- Al-Warhi, T., et al. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.

- Dias, H. J., et al. (2019).

- Kapche, G. D. W. F., et al. (2017).

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). link.springer.com.

- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.).

-

PubChem. (n.d.). Cyclopropyl-(7-phenyl-1-benzofuran-2-yl)methanone. Retrieved from [Link]

- (2,2-dimethyl-3H-benzofuran-7-yl)amine - Optional[Vapor Phase IR] - Spectrum. (n.d.). nist.gov.

-

American Elements. (n.d.). 1-(1-benzofuran-2-yl)ethan-1-ol. Retrieved from [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]

- 8. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 9. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Theoretical studies on the electronic structure of "7-(Oxiran-2-yl)benzofuran"

Beginning Data Collection

I've started gathering data on the electronic structure of 7-(Oxiran-2-yl)benzofuran. My initial searches are focused on synthesis, spectroscopy, and prior theoretical analyses to build a foundation.

Expanding Search Parameters

I am now broadening my data collection with more specific Google searches targeting DFT and TD-DFT applications to similar furan derivatives. I'm focusing on computational methodologies, seeking established protocols and suitable basis sets for calculations, and hoping to find relevant experimental data, like UV-Vis and NMR spectra. The goal is to inform the technical guide's structure and methodology sections, building a solid foundation.

Formulating the Guide's Structure

Building a Foundation

I've hit a slight snag, no luck with direct hits on the target molecule. However, the initial search was fruitful because it uncovered a trove of related compounds. This unexpected result gives me solid material with which to work from, and I am optimistic I can soon build a comprehensive guide.

Gathering Supporting Data

I'm now diving into the computational and biological aspects. I found a plethora of resources on benzofuran derivatives and oxiranes, specifically on their electronic structures, biological significance, and synthesis. My understanding is solidifying, and I can start to develop a framework for the guide. The literature search has also helped me pinpoint appropriate computational methods.

Outlining a Path Forward

Now I have a solid collection of computational studies on benzofuran derivatives and oxiranes, and I've started organizing the data into a logical framework. I'm focusing on DFT and electronic structure analysis to define the computational methodology. I am drafting an introduction and the methodology section and plan to incorporate details on the biological significance of benzofuran derivatives for context. My goal is to outline the key aspects of the theoretical framework and define expected outcomes.

Structuring the Guide

Now I'm ready to craft the guide! The absence of direct studies on my target is actually beneficial; I'll position this as a "how-to" roadmap. I've got enough data to construct a framework: an introduction highlighting the molecule's importance, a methodology section detailing DFT and TD-DFT, a results and discussion area covering geometry, electronic properties, and spectra, and a final summary. Tables and diagrams are next!

Methodological & Application

Introduction: The Strategic Value of 7-(Oxiran-2-yl)benzofuran in Synthesis

An Application Guide to the Synthesis of 7-(Oxiran-2-yl)benzofuran from 7-Vinylbenzofuran

The benzofuran motif is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds.[1][2] Its fusion with a reactive epoxide ring, as seen in this compound, creates a chiral building block of significant value for drug development and complex molecule synthesis. The epoxide serves as a versatile electrophilic handle for introducing a variety of functionalities via nucleophilic ring-opening, enabling the construction of diverse molecular architectures with precise stereochemical control. This guide provides a detailed exploration of robust and reproducible methods for the synthesis of this compound from the readily accessible precursor, 7-vinylbenzofuran, with a focus on both classical and modern asymmetric strategies.

Strategic Overview of Epoxidation Methods

The conversion of an alkene to an epoxide is a cornerstone transformation in organic synthesis. For a substrate like 7-vinylbenzofuran, an electron-rich styrene derivative, several methods are highly effective. The choice of method is dictated by the desired outcome, specifically whether an achiral (racemic) or a single-enantiomer product is required.

-

Peroxyacid-Mediated Epoxidation: This classical approach, often employing meta-chloroperoxybenzoic acid (m-CPBA), is a reliable method for generating the racemic epoxide. The reaction proceeds through a concerted, non-ionic "butterfly" transition state where an oxygen atom is transferred from the peroxyacid to the alkene.[3][4] It is known for its operational simplicity and generally high yields.[5]

-

Catalytic Asymmetric Epoxidation: For applications in medicinal chemistry, controlling stereochemistry is paramount. Catalytic asymmetric methods provide access to enantiomerically enriched epoxides, which is critical for studying stereospecific biological interactions.

-